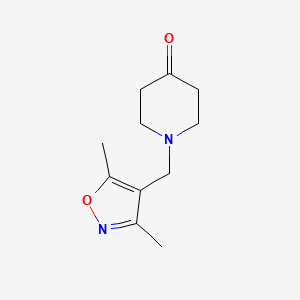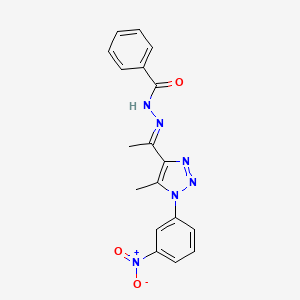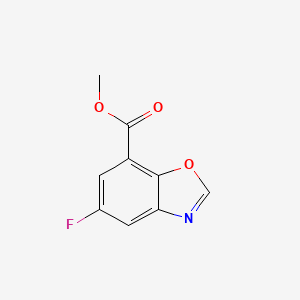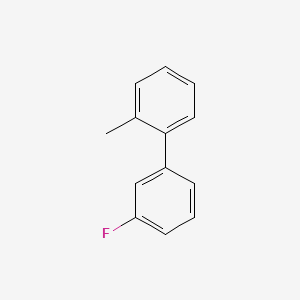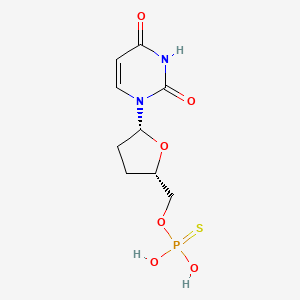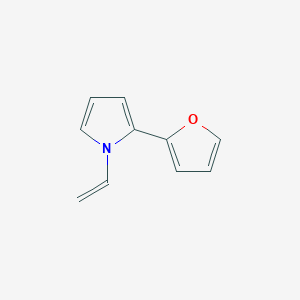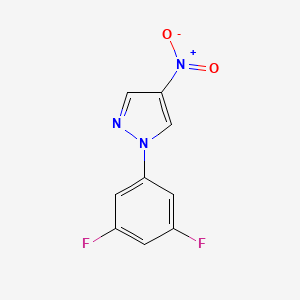
1-(p-Acetoxyphenethyl)-3-(m-acetoxyphenyl)-3-neopentylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate is an organic compound belonging to the ester class. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound, in particular, is characterized by its complex structure, which includes a pyrrolidine ring, a phenyl group, and an acetate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of phenol with acetic anhydride or acetyl chloride . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester functional group can be hydrolyzed to produce the corresponding phenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces phenol and acetic acid.
Oxidation: Yields various oxidized derivatives, depending on the specific conditions and reagents used.
Substitution: Results in substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, known for its use in fragrances and flavorings.
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate is unique due to its complex structure, which includes a pyrrolidine ring and a neopentyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
38906-57-9 |
|---|---|
Fórmula molecular |
C27H35NO4 |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
[4-[2-[3-(3-acetyloxyphenyl)-3-(2,2-dimethylpropyl)pyrrolidin-1-yl]ethyl]phenyl] acetate |
InChI |
InChI=1S/C27H35NO4/c1-20(29)31-24-11-9-22(10-12-24)13-15-28-16-14-27(19-28,18-26(3,4)5)23-7-6-8-25(17-23)32-21(2)30/h6-12,17H,13-16,18-19H2,1-5H3 |
Clave InChI |
CTZPDWOJQSIKRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CCN2CCC(C2)(CC(C)(C)C)C3=CC(=CC=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


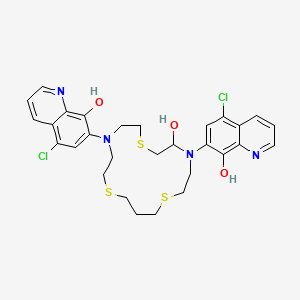
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
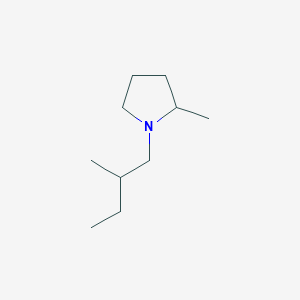
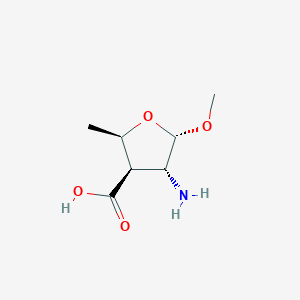
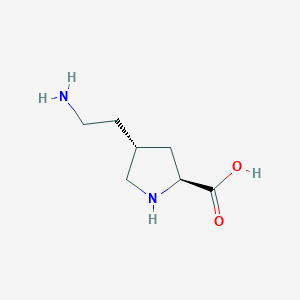
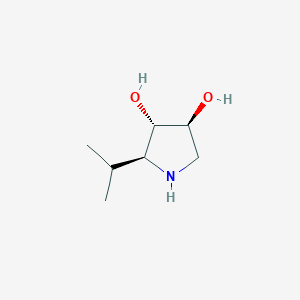
![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
